

A Comprehensive Review of the Ethnobotanical Uses of Carnosol-Containing Plants

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Compound of Interest

Compound Name: Carnosol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosol, a phenolic diterpene, is a prominent bioactive compound found in a variety of medicinal and culinary herbs, particularly within the Lamiaceae family. These plants have a long and rich history of use in traditional medicine systems across the globe for a wide range of ailments. The therapeutic potential of these plants is now being increasingly validated by modern scientific research, with **carnosol** being identified as a key contributor to their pharmacological effects. This technical guide provides a comprehensive literature review of the ethnobotanical uses of prominent **carnosol**-containing plants, supported by quantitative ethnobotanical data, detailed experimental protocols for the validation of their biological activities, and an exploration of the underlying molecular mechanisms of **carnosol**, with a focus on its antioxidant and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of these natural compounds.

Ethnobotanical Profiles of Carnosol-Containing Plants

The Lamiaceae family, also known as the mint family, is a rich source of **carnosol** and its precursor, carnosic acid. This section details the ethnobotanical uses of five prominent **carnosol**-containing plants: *Rosmarinus officinalis* (Rosemary), *Salvia officinalis* (Sage),

Origanum vulgare (Oregano), Thymus vulgaris (Thyme), and Lavandula angustifolia (Lavender).

Rosmarinus officinalis L. (Rosemary)

Rosemary is an aromatic evergreen shrub native to the Mediterranean region. It has been used for centuries in traditional medicine for its diverse therapeutic properties.^[1]

Traditional Uses: Traditionally, rosemary has been employed to address a variety of health concerns. It is commonly used for digestive problems, muscle and joint pain, and to improve memory and concentration.^{[1][2]} Other traditional applications include treatment for headaches, anxiety, and as a stimulant for hair growth.^{[1][2]} Its extracts and volatile oils have also been used to promote menstrual flow.^[1]

Quantitative Ethnobotanical Data:

Ailment Category	Informant Consensus Factor (ICF)	Use Value (UV)
Digestive System Problems	0.955	-
Liver Problems	-	-
Nervous System Disorders	-	-
Respiratory Problems	-	-
Skin Problems	-	-
Genitourinary System Problems	-	-
Hair Problems	-	-
Circulatory System	-	-
Sensorial System	-	-
Diabetes	-	-

Note: Comprehensive quantitative data for all ailment categories is not readily available in the reviewed literature. The provided ICF value for digestive system disorders is from a study in the Purba Bardhamaan district of India.

Carnosol and Carnosic Acid Content:

Plant Part	Extraction Method	Carnosol Content	Carnosic Acid Content	Reference
Leaves	Methanolic Extraction	-	Major Component	[3]
Leaves	HPLC-PDA Analysis	Ratio to Carnosic Acid < 1:2	Predominant Diterpene	[4]

Salvia officinalis L. (Sage)

Common sage is a perennial, evergreen subshrub, native to the Mediterranean region, though it is naturalized and cultivated in many parts of the world.[5] Its name is derived from the Latin "salvere," meaning "to be saved," which reflects its long history of medicinal use.[6]

Traditional Uses: In traditional European medicine, sage has been used to treat a wide array of conditions including mild dyspepsia, excessive perspiration, and inflammations of the skin and throat.[7] It has also been traditionally used for rheumatism, diarrhea, and respiratory and metabolic disorders.[8][9] An ethnobotanical survey in Tunisia revealed its use for digestive system ailments like diarrhea and ulcers, with the leaves being the most frequently used part. [8]

Quantitative Ethnobotanical Data:

Plant Part	Preparation Method	Percentage of Use (Tunisia study)
Leaves	Decoction	40.74%
Leaves	Infusion	34.57%
Leaves	Powder	17.28%
Leaves	Maceration	7.41%

Source: Ethnobotanical survey in Tabarka and Aïn Draham, Tunisia.[8]

Carnosol and Carnosic Acid Content:

Plant Part	Extraction Method	Carnosol Content	Carnosic Acid Content	Reference
Leaves	Methanolic Extract	0.4 mg/g DW	14.6 mg/g DW	[2]
Leaves	Acetone Extract	1.66 ± 0.21 mg/g	12.40 ± 0.43 mg/g	[2]
Leaves	Supercritical CO2 Extract	0.46–65.5 µg/mg of extract	0.29–120.0 µg/mg of extract	[2][10]
Leaves	Ethyl Acetate Extract	4.3% of extract	20.1% of extract	[11]

Origanum vulgare L. (Oregano)

Oregano is a perennial herb native to the Mediterranean region and western Asia.[11] It is a staple in Mediterranean cuisine and has a long history of use in traditional medicine.

Traditional Uses: Traditionally, oregano has been used to treat respiratory ailments such as asthma, bronchitis, and coughs.[10] It is also employed for gastrointestinal issues like diarrhea and indigestion.[10][11] Other traditional uses include the management of menstrual disorders and as an antiseptic.[10][11]

Quantitative Ethnobotanical Data:

Region	Percentage of Informants Using Oregano
Rhodopes, Bulgaria	97%

Source: Ethnobotanical survey in the Rhodopes, Bulgaria.[\[5\]](#)

Carnosol and Carnosic Acid Content:

Plant Part	Extraction Method	Carnosol Content	Carnosic Acid Content	Reference
Leaves	Ethanollic Extract	-	-	[12]

Note: While oregano is known to contain **carnosol** and carnosic acid, specific quantitative data was not prevalent in the reviewed literature focusing on ethnobotany.

Thymus vulgaris L. (Thyme)

Thyme is an aromatic perennial evergreen herb in the mint family, native to the southern Mediterranean region.[\[13\]](#)[\[14\]](#) It has been used since ancient times for both culinary and medicinal purposes.

Traditional Uses: Thyme is traditionally used for respiratory problems, including bronchitis, whooping cough, and sore throat.[\[13\]](#)[\[14\]](#) It is also considered to have antiseptic, carminative (relieving flatulence), and tonic properties.[\[13\]](#)[\[14\]](#)

Quantitative Ethnobotanical Data: Specific quantitative ethnobotanical data such as ICF and UV for *Thymus vulgaris* were not prominently available in the reviewed literature for specific ailment categories.

Carnosol and Carnosic Acid Content:

Plant Part	Extraction Method	Carnosol Content	Carnosic Acid Content	Reference
-	-	Present	Absent	[15]

Note: Thyme extracts have been found to contain **carnosol** and methyl carnosate, while carnosic acid was absent.[15]

Lavandula angustifolia Mill. (Lavender)

Lavender is a flowering plant in the mint family, native to the Mediterranean region.[16] It is widely cultivated for its aromatic flowers and essential oil, which are used in perfumery, cosmetics, and traditional medicine.

Traditional Uses: Traditionally, lavender is used for its calming and sedative effects to treat anxiety, stress, and insomnia.[17] It is also used for pain relief, including headaches and menstrual cramps, and as an antiseptic for wounds and burns.[17]

Quantitative Ethnobotanical Data: A study in the Bejaia province of Algeria reported a Relative Frequency of Citation (RFC) of 0.215 for Lavandula stoechas L., a related species, for various medicinal uses.[18] Specific ICF and UV values for Lavandula angustifolia were not found in the reviewed literature.

Carnosol and Carnosic Acid Content: While lavender belongs to the Lamiaceae family, the primary focus of phytochemical research on this plant has been on its essential oil components like linalool and linalyl acetate. Information on the **carnosol** content in Lavandula angustifolia is not as readily available as for the other mentioned herbs.

Biological Activities and Mechanisms of Action of Carnosol

The ethnobotanical uses of the aforementioned plants, particularly for inflammatory and oxidative stress-related conditions, are strongly supported by the known biological activities of **carnosol**.

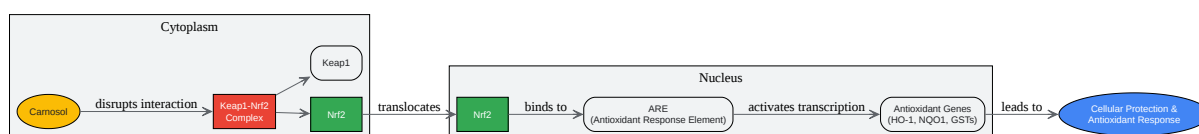
Antioxidant Activity

Carnosol exhibits potent antioxidant effects through multiple mechanisms. It can directly scavenge free radicals and also activate endogenous antioxidant defense systems.

Signaling Pathway: Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1).

Carnosol is a known activator of the Nrf2 pathway.[2][5] It is believed to interact with Keap1, leading to the dissociation of the Nrf2-Keap1 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[2] This leads to the upregulation of several protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[2]



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Caption: Carnosol-mediated activation of the Nrf2/ARE antioxidant pathway.

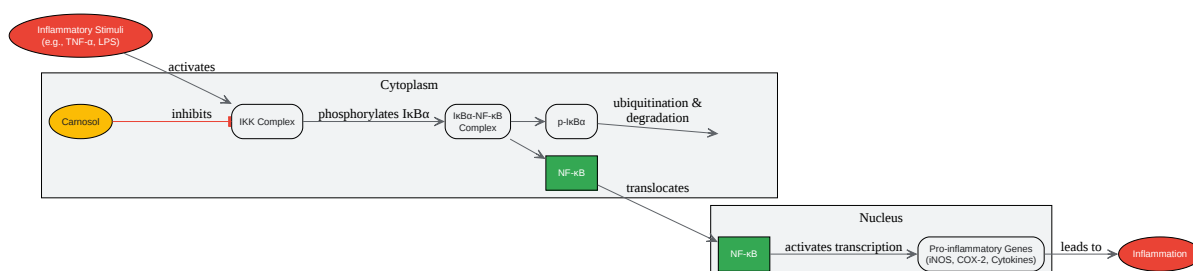
Anti-inflammatory Activity

Carnosol has demonstrated significant anti-inflammatory properties, which are primarily attributed to its ability to modulate key inflammatory signaling pathways.

Signaling Pathway: NF-κB Inhibition

Nuclear factor-kappa B (NF- κ B) is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Carnosol has been shown to inhibit the activation of the NF- κ B pathway.[11] In unstimulated cells, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF- α , LPS), the I κ B kinase (IKK) complex phosphorylates I κ B α , leading to its ubiquitination and subsequent degradation. This allows NF- κ B to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. **Carnosol** can inhibit this pathway by preventing the phosphorylation and degradation of I κ B α , thus keeping NF- κ B inactive in the cytoplasm.[11]

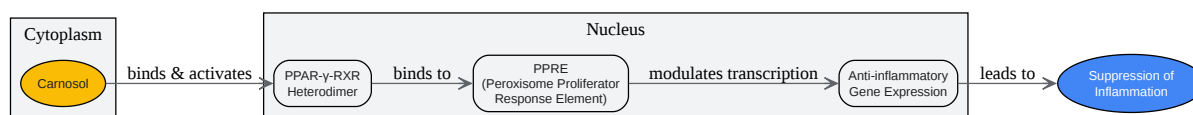


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Caption: Inhibition of the NF- κ B inflammatory pathway by **carnosol**.

Signaling Pathway: PPAR- γ Activation

Peroxisome proliferator-activated receptor-gamma (PPAR- γ) is a ligand-activated transcription factor with important roles in regulating inflammation and metabolism. Activation of PPAR- γ generally leads to anti-inflammatory effects. **Carnosol** has been identified as an agonist of PPAR- γ .^[12] By binding to and activating PPAR- γ , **carnosol** can modulate the expression of genes involved in inflammatory responses.



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Caption: Carnosol-mediated activation of the PPAR- γ anti-inflammatory pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to evaluate the antioxidant and anti-inflammatory properties of **carnosol** and plant extracts containing it.

In Vitro Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

- Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
- Prepare various concentrations of the test sample (**carnosol** or plant extract) in a suitable solvent.
- In a 96-well microplate, add a specific volume of the test sample to each well.

- Add the DPPH solution to each well to initiate the reaction.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
- A control containing the solvent and DPPH solution is also measured.
- The percentage of radical scavenging activity is calculated using the formula: % Scavenging = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
- The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.

Protocol:

- Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
- Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
- Prepare various concentrations of the test sample.
- Add a small volume of the test sample to a cuvette or microplate well, followed by the diluted ABTS•+ solution.
- After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
- The percentage of inhibition is calculated using the same formula as for the DPPH assay.

- Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

In Vivo Anti-inflammatory Activity Assay

Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan into the paw of a rat or mouse induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

Protocol:

- Acclimatize the animals (e.g., Wistar rats) to the experimental conditions.
- Divide the animals into groups: a control group, a positive control group (receiving a known anti-inflammatory drug like indomethacin or diclofenac sodium), and test groups (receiving different doses of the test compound, e.g., **carnosol**).
- Administer the test compound or vehicle (for the control group) orally or intraperitoneally at a specific time before the carrageenan injection (e.g., 30-60 minutes).
- Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
- Induce inflammation by injecting a small volume (e.g., 0.1 mL) of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.
- Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).^[7]
- The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.
- The percentage inhibition of edema is calculated for each test group compared to the control group.

In Vitro Anti-inflammatory Activity Assays

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce large amounts of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). NO is a key inflammatory mediator. This assay measures the ability of a compound to inhibit NO production in LPS-stimulated macrophages.

Protocol:

- Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate until they reach a suitable confluency.
- Pre-treat the cells with various concentrations of the test compound (**carnosol**) for a specific duration (e.g., 1 hour).
- Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A control group without LPS stimulation and an LPS-only group are included.
- Incubate the cells for a specified period (e.g., 24 hours).
- Collect the cell culture supernatant.
- Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent. The Griess reagent consists of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution, which reacts with nitrite to form a colored azo dye.
- Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm).
- A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.
- The percentage inhibition of NO production is calculated relative to the LPS-only control.

Principle: COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol (Fluorometric):

- This assay can be performed using a commercial COX-2 inhibitor screening kit.
- In a 96-well plate, add the reaction buffer, COX-2 enzyme, and a fluorometric probe.
- Add the test compound (**carnosol**) at various concentrations to the respective wells. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
- Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the substrate, arachidonic acid.
- The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which then reacts with the probe to generate a fluorescent product.
- Measure the fluorescence kinetically using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
- The rate of the reaction is determined from the linear phase of the fluorescence curve.
- The percentage inhibition of COX-2 activity is calculated, and the IC50 value is determined.

Conclusion

The plants of the Lamiaceae family, rich in the phenolic diterpene **carnosol**, possess a long and well-documented history of use in traditional medicine for a variety of ailments, particularly those with an inflammatory or oxidative stress component. Modern scientific investigation has increasingly validated these traditional uses, demonstrating the potent antioxidant and anti-inflammatory properties of **carnosol**. This technical guide has provided a comprehensive overview of the ethnobotanical applications of key **carnosol**-containing plants, supported by available quantitative data. Furthermore, detailed experimental protocols and an elucidation of the key signaling pathways modulated by **carnosol**, namely the Nrf2 and NF-κB pathways, offer a scientific basis for these traditional practices. The information compiled herein serves as a robust foundation for further research and development of **carnosol** and **carnosol**-rich plant extracts as novel therapeutic agents for a range of inflammatory and oxidative stress-related diseases. Future research should focus on further quantitative ethnobotanical studies to better understand the traditional use patterns, as well as clinical trials to establish the efficacy and safety of **carnosol**-based therapies in humans.

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